METHYLTRIS(DIMETHYLSILOXY)SILANE

Vue d'ensemble

Description

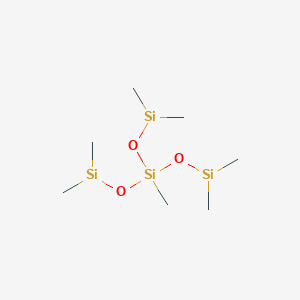

METHYLTRIS(DIMETHYLSILOXY)SILANE is a silicon-based compound with a unique structure that includes multiple silicon-oxygen bonds. This compound is part of the broader class of organosilicon compounds, which are known for their versatility and wide range of applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of METHYLTRIS(DIMETHYLSILOXY)SILANE typically involves the reaction of chlorodimethylsilane with hexamethyldisiloxane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silicon-chlorine bonds. The reaction can be represented as follows:

ClSi(CH3)2H+(CH3)3SiOSi(CH3)3→(CH3)2SiOSi(CH3)2OSi(CH3)3+HCl

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of continuous flow reactors also minimizes the risk of side reactions and the formation of unwanted by-products.

Analyse Des Réactions Chimiques

Types of Reactions

METHYLTRIS(DIMETHYLSILOXY)SILANE undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols and siloxanes.

Reduction: Reduction reactions can convert the compound into silanes.

Substitution: The silicon-oxygen bonds can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Substitution: Substitution reactions often require the use of catalysts, such as platinum or palladium, and are carried out under inert atmospheres to prevent unwanted side reactions.

Major Products

Oxidation: Silanols and siloxanes.

Reduction: Silanes.

Substitution: Various organosilicon compounds with different functional groups.

Applications De Recherche Scientifique

Chemical Applications

1.1 Synthesis of Organosilicon Compounds

Methyltris(dimethylsiloxy)silane serves as a key precursor in the synthesis of various organosilicon compounds. It is utilized in hydrosilylation reactions, where it reacts with alkenes and alkynes to form siloxane linkages. This property is particularly valuable in creating silicone polymers with tailored properties for specific applications.

1.2 Organic Transformations

The compound is employed as a reagent in organic transformations, including reductions and substitutions. Its ability to undergo oxidation to form silanols and siloxanes expands its utility in synthetic organic chemistry .

Biological Applications

2.1 Biocompatible Materials

this compound is explored in the development of biocompatible materials for medical applications. Its stability and compatibility with biological systems make it suitable for use in drug delivery systems and medical devices.

2.2 Drug Delivery Systems

Research indicates that this compound can enhance the solubility and bioavailability of pharmaceutical compounds, facilitating their transport within biological systems .

Industrial Applications

3.1 Silicone-Based Materials Production

In the industrial sector, this compound is integral to the production of silicone-based materials such as sealants, adhesives, and coatings. Its properties contribute to the durability and performance of these materials under various environmental conditions.

3.2 Surface Modifications

The compound is also used for surface modification processes, enhancing hydrophobicity and improving adhesion properties in coatings and treatments for various substrates .

5.1 Synthesis of Methacrylate-Terminated Polymers

A study demonstrated the synthesis of methacrylate-terminated poly(dimethylsiloxane) using this compound via a one-pot reaction with allyl methacrylate. The resulting polymers exhibited enhanced mechanical properties and thermal stability compared to traditional methods .

5.2 Drug Delivery Efficiency

In a controlled study involving drug delivery systems, this compound was incorporated into nanoparticles designed for targeted drug delivery in cancer therapy. The results indicated improved drug encapsulation efficiency and controlled release profiles, highlighting its potential in enhancing therapeutic efficacy.

Mécanisme D'action

The mechanism of action of METHYLTRIS(DIMETHYLSILOXY)SILANE involves the interaction of its silicon-oxygen bonds with various molecular targets. The compound can form stable complexes with metal ions, which can catalyze various chemical reactions. Additionally, the silicon-oxygen bonds can undergo hydrolysis, leading to the formation of silanols, which can further react with other compounds.

Comparaison Avec Des Composés Similaires

Similar Compounds

Tetramethyldisiloxane: A simpler compound with two silicon atoms and similar reactivity.

Hexamethyldisiloxane: Another related compound with a different silicon-oxygen arrangement.

Trimethylsilyl ethers: Compounds with similar protective group chemistry.

Uniqueness

METHYLTRIS(DIMETHYLSILOXY)SILANE is unique due to its specific silicon-oxygen-silicon arrangement, which imparts distinct chemical properties. Its ability to undergo various chemical reactions and form stable complexes makes it a valuable compound in both research and industrial applications.

Activité Biologique

Methyltris(dimethylsiloxy)silane (MTDMS) is an organosilicon compound that has garnered attention for its potential applications in various fields, including materials science, biomedicine, and environmental science. This article explores the biological activity of MTDMS, focusing on its toxicity, mutagenicity, and potential therapeutic uses based on available research findings.

- Molecular Formula : CHOSi

- Molecular Weight : 268.61 g/mol

- Appearance : Colorless liquid

- Boiling Point : 188-190 °C

- Density : 0.886 g/mL

Biological Activity Overview

MTDMS is primarily recognized for its role as a crosslinking agent in the synthesis of siloxane polymers. Its biological activity is largely characterized by its toxicity profile and mutagenicity studies.

Toxicity Studies

- Acute Toxicity : Research indicates that MTDMS exhibits low acute toxicity. In laboratory studies, exposure to high concentrations did not result in significant lethality in animal models, suggesting a relatively safe profile for short-term exposure .

- Chronic Toxicity : Long-term exposure studies have shown that MTDMS can lead to increased liver weights in rats and rabbits, indicating potential hepatotoxic effects. However, it remains unclear whether these changes are adaptive or indicative of toxicity .

- Mutagenicity : A bacterial reverse mutation test conducted using Salmonella and E. coli strains revealed no significant increase in revertant colonies, indicating that MTDMS is not mutagenic under the tested conditions .

Case Studies and Research Findings

- Genetic Toxicity : A study highlighted that MTDMS did not show significant mutagenic effects in standard assays, which is crucial for its consideration in biomedical applications .

- Respiratory Effects : Inhalation studies indicated mild respiratory irritation following exposure to aerosolized MTDMS; however, these effects were reversible upon cessation of exposure .

- Potential Applications : Given its properties, MTDMS has been explored as a potential agent in drug delivery systems due to its biocompatibility and ability to form stable siloxane networks .

Data Table: Summary of Biological Activity

| Property | Finding |

|---|---|

| Acute Toxicity | Low toxicity |

| Chronic Toxicity | Increased liver weights |

| Mutagenicity | Non-mutagenic |

| Respiratory Effects | Mild irritation (reversible) |

| Potential Applications | Drug delivery systems |

Propriétés

InChI |

InChI=1S/C7H21O3Si4/c1-11(2)8-14(7,9-12(3)4)10-13(5)6/h1-7H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGISVIDNIBCUTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)O[Si](C)(O[Si](C)C)O[Si](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H21O3Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401301978 | |

| Record name | Methyltris(dimethylsiloxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401301978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17082-46-1 | |

| Record name | 3-((Dimethylsilyl)oxy)-1,1,3,5,5-pentamethyltrisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017082461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyltris(dimethylsiloxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401301978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(dimethylsilyl)oxy]-1,1,3,5,5-pentamethyltrisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.382 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.